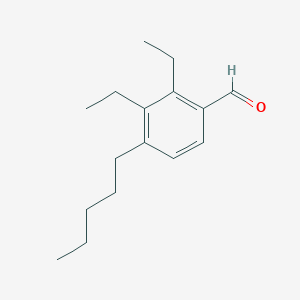
2,3-Diethyl-4-pentylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethyl-4-pentylbenzaldehyde is an organic compound with the molecular formula C16H24O It is a derivative of benzaldehyde, characterized by the presence of ethyl and pentyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-4-pentylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent (e.g., ethylmagnesium bromide) is reacted with a suitable aldehyde precursor under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated control systems.
化学反应分析
Types of Reactions
2,3-Diethyl-4-pentylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using concentrated sulfuric acid (H2SO4); halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Diethyl-4-pentylbenzoic acid.
Reduction: 2,3-Diethyl-4-pentylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction (e.g., nitro, sulfonyl, or halogenated compounds).
科学研究应用
2,3-Diethyl-4-pentylbenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 2,3-Diethyl-4-pentylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, lacking the ethyl and pentyl substituents.
4-Pentylbenzaldehyde: Similar structure but without the ethyl groups.
2,3-Diethylbenzaldehyde: Similar structure but without the pentyl group.
Uniqueness
2,3-Diethyl-4-pentylbenzaldehyde is unique due to the presence of both ethyl and pentyl groups, which can influence its chemical reactivity and physical properties. These substituents may enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
820238-21-9 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC 名称 |
2,3-diethyl-4-pentylbenzaldehyde |
InChI |
InChI=1S/C16H24O/c1-4-7-8-9-13-10-11-14(12-17)16(6-3)15(13)5-2/h10-12H,4-9H2,1-3H3 |
InChI 键 |
RLCCCMRERHHSEG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C(=C(C=C1)C=O)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


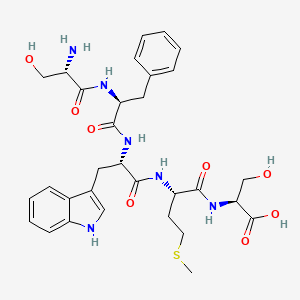
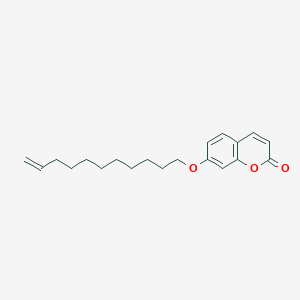
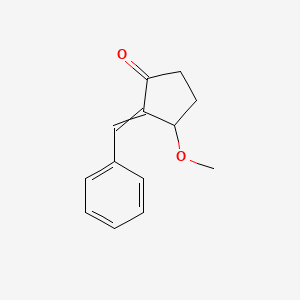
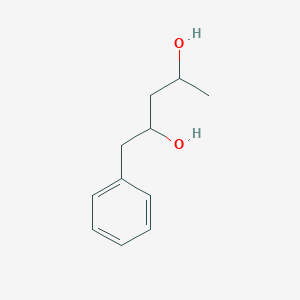
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
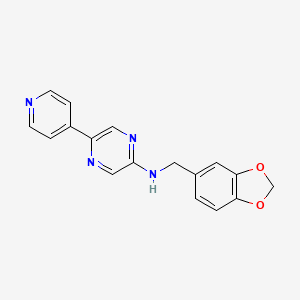
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
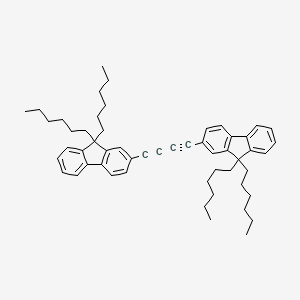
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
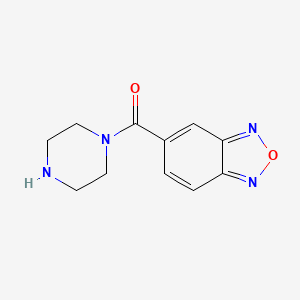

![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
